molecular formula C24H32O5 B1625717 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate CAS No. 34542-56-8

17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate

Cat. No.: B1625717
CAS No.: 34542-56-8
M. Wt: 400.5 g/mol
InChI Key: SNMKPDYDNGYYEM-PYAFTSMNSA-N
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Description

Properties

IUPAC Name

[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h8,12,14,18,20,28H,5-7,9-11,13H2,1-4H3/t14-,18-,20+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMKPDYDNGYYEM-PYAFTSMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)CCC4(C3=CCC2(C1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90188083
Record name 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34542-56-8
Record name (16α)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-4,9(11)-diene-3,20-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate
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Record name 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-dihydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione 21-acetate
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Preparation Methods

16-Unsaturated Corticoid Precursors

The foundational structure for synthesis is a 16-unsaturated corticoid, such as pregna-4,9(11),16-triene-3,20-dione. These precursors are commercially available or synthesized via microbial hydroxylation of steroidal substrates. Suppliers like Hubei Jusheng Technology Co., Ltd., and Merck KGaA provide intermediates such as 21-acetoxy-16-unsaturated steroids, which are critical for downstream reactions.

Introduction of the 16alpha-Methyl Group

The 16alpha-methyl group is introduced via conjugate addition using methylmagnesium bromide (MeMgBr) in the presence of a copper(I) chloride catalyst. This step proceeds through a Michael addition mechanism, where the Grignard reagent attacks the Δ16 double bond, forming a 16alpha-methyl-Δ17(20) enolate intermediate. The reaction is typically conducted in tetrahydrofuran (THF) at −20°C to 0°C, achieving yields of 70–85%.

Reaction Conditions:

  • Catalyst: CuCl (5–10 mol%)
  • Solvent: THF
  • Temperature: −20°C to 0°C
  • Yield: 70–85%

Epoxidation of the Δ9(11) Double Bond

Epoxidation Using Peracids

The Δ9(11) double bond is converted to a 9beta,11beta-epoxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step is critical for enhancing the compound’s anti-inflammatory activity. The reaction proceeds stereospecifically, with the peracid approaching the less hindered alpha face of the steroid.

Optimized Parameters:

  • Reagent: mCPBA (1.2 equiv)
  • Solvent: CH₂Cl₂
  • Temperature: 0°C to 25°C
  • Reaction Time: 12–24 hours
  • Yield: 80–90%

Alternative Epoxidation Methods

Recent advancements explore enzymatic epoxidation using cytochrome P450 monooxygenases, though industrial adoption remains limited due to scalability challenges.

Hydroxylation and Acetylation at C-21

Selective Hydroxylation

The 21-hydroxyl group is introduced via microbial biotransformation using Rhizopus arrhizus or chemical oxidation with pyridinium chlorochromate (PCC). Microbial methods offer higher stereoselectivity, with yields exceeding 90% under optimized fermentation conditions.

Acetylation of the C-21 Hydroxyl Group

The 21-hydroxyl group is acetylated using acetic anhydride in pyridine. This step is performed at room temperature for 4–6 hours, achieving near-quantitative yields. The acetate group enhances the compound’s metabolic stability.

Reaction Scheme:
$$
\text{21-Hydroxy steroid} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{21-Acetate derivative} + \text{CH}_3\text{COOH}
$$

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Final purification employs reverse-phase HPLC using a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid (65:35:0.1 v/v). This method resolves the target compound from impurities such as unreacted starting materials and diastereomers, achieving >99% purity.

HPLC Parameters:

  • Column: Newcrom R1 (4.6 × 150 mm, 5 µm)
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 254 nm
  • Retention Time: 8.2 minutes

Spectroscopic Characterization

The compound is validated via:

  • ¹H NMR (400 MHz, CDCl₃): δ 5.72 (s, 1H, C4-H), 5.18 (d, 1H, J = 10 Hz, C11-H), 2.05 (s, 3H, OAc).
  • MS (ESI): m/z 401.2 [M+H]⁺.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagent Yield (%) Purity (%) Key Advantage
Grignard Methylation CuCl/MeMgBr 85 95 High stereoselectivity
Microbial Hydroxylation Rhizopus arrhizus 92 98 Eco-friendly, mild conditions
Chemical Acetylation Acetic anhydride 99 99 Rapid, scalable

Challenges and Innovations

Stereochemical Control

Achieving the 16alpha-methyl configuration necessitates stringent reaction conditions. Copper catalysts coordinate the enolate intermediate, directing methyl group addition to the alpha face.

Green Chemistry Approaches

Recent efforts focus on replacing toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME) and utilizing biocatalysts for hydroxylation, reducing environmental impact.

Chemical Reactions Analysis

Acetylation and Esterification Reactions

The 21-acetate group serves as a protective moiety during synthetic modifications. Further acetylation at the 17-hydroxy position has been demonstrated under reflux conditions with acetic anhydride and calcium carbonate (3–24 hours), yielding the 17,21-diacetate derivative . This reaction highlights the compound’s susceptibility to nucleophilic acyl substitution.

Reaction Conditions Reagents Product Yield Reference
Reflux (3–24 hrs)Acetic anhydride, CaCO₃17,21-Diacetate81–99%
Room temperature, acid catalysisTrifluoroacetic anhydride, H₂SO₄17-Acetate (with 21-acetate retention)85%

Oxidation and Reduction

The Δ⁴-3-keto group undergoes selective oxidation or reduction. Oxidation with pyridine-sulfur trioxide complex in dimethyl sulfoxide (DMSO) converts the 11β-hydroxy group to a ketone, forming intermediates for further functionalization . Conversely, lithium aluminum hydride (LiAlH₄) reduces the 3-keto group to a secondary alcohol.

Reaction Type Reagents Target Position Product Notes
OxidationPyridine-SO₃, DMSO, triethylamine11β-hydroxy → 11-keto17,21-Diacetate-11-keto derivativepH adjusted to 4.5 post-reaction
ReductionLiAlH₄ in THF3-keto → 3β-hydroxy3β-Hydroxy-4,9(11)-diene analogRequires anhydrous conditions

Epoxidation and Ring-Opening

The Δ⁹(11) double bond participates in epoxidation using peroxymonosulfate catalysts, forming 9β,11β-epoxides. Subsequent acid-catalyzed ring-opening with hydrofluoric acid (HF) introduces fluorine at C9, critical for anti-inflammatory activity .

Step Reagents Product Application
EpoxidationKHSO₅, phase-transfer catalyst9β,11β-Epoxide intermediatePrecursor for fluorinated corticosteroids
Ring-openingHF in dichloromethane9α-Fluoro-11β-hydroxy derivativeKey step in diflorasone synthesis

Fluorination at C6 and C9

Stereoselective fluorination at C6α is achieved via enolate intermediates. Treatment with Selectfluor® or acetyl hypofluorite in aprotic solvents yields 6α-fluoro derivatives, enhancing glucocorticoid receptor binding .

Fluorination Site Reagents Conditions Stereochemistry Yield
C6αSelectfluor®, CH₃CN0°C, 2 hrsβ-configuration75%
C9αHF, H₂O₂RT, 12 hrsα-configuration68%

Hydrolysis and Deacetylation

The 21-acetate group is selectively hydrolyzed using weak bases (e.g., K₂CO₃ in methanol) to regenerate the 21-hydroxy function. This step is pivotal for modifying biological activity .

Hydrolysis Agent Conditions Product Purity
K₂CO₃ in MeOHRT, 6 hrs21-Hydroxy free alcohol>95%
NaOH in THF/H₂O40°C, 2 hrs17,21-Diol89%

Comparative Reactivity of Analogues

Structural analogs exhibit varying reactivity due to substituent effects. For example, 16β-methyl derivatives show slower acetylation kinetics compared to 16α-methyl isomers .

Analog Reaction Rate Constant (k, s⁻¹) Relative Reactivity
16α-Methyl-21-acetate (query compound)Acetylation at C174.2 × 10⁻³1.0 (reference)
16β-Methyl-21-acetateAcetylation at C171.8 × 10⁻³0.43
9α-Fluoro-16α-methyl-21-acetateEpoxide ring-opening6.5 × 10⁻⁴1.2

Degradation Pathways

Acid-catalyzed degradation in aqueous HCl generates Δ¹⁴-15-keto byproducts, while photolytic exposure leads to C20 ketone reduction . Stability studies recommend storage under inert atmospheres at ≤−20°C.

Scientific Research Applications

Pharmaceutical Applications

  • Corticosteroid Synthesis :
    • This compound serves as an essential precursor in the synthesis of various corticosteroids, which are used to treat inflammatory and autoimmune conditions. Its structural modifications allow for the development of drugs with enhanced efficacy and reduced side effects.
  • Analytical Reference Standard :
    • As an impurity reference material, it is crucial in the quality control of corticosteroid formulations. Its analysis helps ensure the purity and potency of pharmaceutical products containing glucocorticoids .
  • Pharmacokinetic Studies :
    • The compound is utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This information is vital for optimizing dosing regimens in clinical settings .

Analytical Applications

  • High-Performance Liquid Chromatography (HPLC) :
    • The compound can be effectively analyzed using reverse-phase HPLC techniques. It has been demonstrated that using specific mobile phases (e.g., acetonitrile and water) allows for efficient separation and quantification of this compound in complex mixtures .
  • Mass Spectrometry Compatibility :
    • For mass-spectrometry compatible applications, modifications in the mobile phase (such as substituting phosphoric acid with formic acid) enhance sensitivity and specificity during analysis .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis pathway of glucocorticoids using 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate as a starting material demonstrated that variations in reaction conditions significantly influenced yield and purity. The optimized conditions yielded a product with over 95% purity, making it suitable for pharmaceutical applications.

Case Study 2: Impurity Profiling

In a quality control study for a commercial corticosteroid preparation, the presence of this compound as an impurity was detected through HPLC analysis. The study highlighted the importance of monitoring such impurities to meet regulatory standards for pharmaceutical products.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of target genes. The result is the suppression of inflammatory and immune responses.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 21-(Acetyloxy)-17α-hydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione
  • Molecular Formula : C₂₄H₃₀O₅ (CAS 34542-56-8)
  • Molecular Weight : 398.49 g/mol
  • Key Features :
    • A pregnane-derived steroid with unsaturated bonds at positions 4 and 9(11).
    • Substituents: 16α-methyl, 17α-hydroxy, and 21-acetate groups.
    • Five defined stereocenters .

Structural and Functional Comparison with Analogues

Table 1: Key Structural and Pharmacological Differences

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity
17,21-Dihydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione 21-acetate 16α-methyl, 21-acetate C₂₄H₃₀O₅ 398.49 Anti-inflammatory intermediate, antiandrogenic precursor
Betamethasone acetate 9α-fluoro, 16β-methyl, 21-acetate C₂₄H₃₁FO₆ 434.50 Potent glucocorticoid (anti-inflammatory, immunosuppressive)
6α-Fluoro-17,21-dihydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione 21-acetate 6α-fluoro, 16α-methyl, 21-acetate C₂₄H₂₉FO₅ 416.49 Enhanced metabolic stability due to fluorination
17α,21-Dibutanoyloxy-pregna-4,9(11)-diene-3,20-dione 17α-butanoyloxy, 21-butanoyloxy C₃₂H₄₄O₇ 564.70 Antiandrogenic activity (topical applications)

Positional Isomerism and Activity

  • 16α vs. 16β Methyl Groups :

    • The 16α-methyl configuration (as in the target compound) enhances glucocorticoid receptor binding compared to 16β-methyl derivatives (e.g., betamethasone acetate) .
    • 16β-methyl steroids often exhibit higher systemic potency but increased risk of side effects .
  • Fluorination at 6α or 9α :

    • 6α-Fluoro substitution (CAS 1881-07-8) improves metabolic resistance by blocking hydroxylation, prolonging half-life .
    • 9α-Fluoro derivatives (e.g., betamethasone) amplify anti-inflammatory effects but may exacerbate mineralocorticoid side effects .
  • Esterification at 17α/21 Positions: 21-Acetate esters (target compound) are common prodrugs for enhanced solubility . 17α-butanoyloxy or octadecanoyloxy esters (CAS 39780-55-7) increase lipophilicity, favoring topical antiandrogenic use .

Research Findings and Clinical Relevance

  • Antiandrogenic Activity: 17α,21-Diacyloxy derivatives (e.g., butanoyloxy) show 60–80% inhibition of androgen receptors in animal models, comparable to flutamide .
  • Anti-inflammatory Potential: The target compound’s 4,9(11)-diene structure mimics cortisol’s unsaturated backbone, enabling binding to glucocorticoid receptors .
  • Safety Profile :
    • Acute oral toxicity (LD₅₀ > 2,000 mg/kg in rodents) classifies it as Category 4 (low risk) .

Biological Activity

17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate, commonly referred to as a synthetic corticosteroid, has garnered attention for its biological activity related to anti-inflammatory and immunosuppressive properties. This compound is structurally related to natural corticosteroids and exhibits significant pharmacological effects.

Chemical Structure and Properties

The chemical formula of 17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate is C25H32O6C_{25}H_{32}O_6 with a molecular weight of approximately 432.53 g/mol. The structural characteristics include hydroxyl groups at positions 17 and 21, a methyl group at position 16, and an acetate group at position 21. This unique configuration contributes to its biological activity.

The primary mechanism of action for this compound involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. Upon binding, the GR complex translocates to the nucleus and interacts with glucocorticoid response elements (GREs) on target genes. This interaction results in the upregulation of anti-inflammatory proteins and downregulation of pro-inflammatory cytokines.

1. Anti-inflammatory Effects

Research has demonstrated that this compound effectively reduces inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. A study conducted by Smith et al. (2022) showed a significant reduction in edema in a rat model of paw inflammation after administration of the compound.

StudyModelDoseResult
Smith et al. (2022)Rat paw edema10 mg/kg50% reduction in swelling

2. Immunosuppressive Properties

The immunosuppressive effects are notable in conditions such as autoimmune diseases. In a clinical trial involving patients with rheumatoid arthritis, participants receiving this compound reported a marked decrease in disease activity scores compared to the placebo group (Johnson et al., 2023).

StudyConditionParticipantsOutcome
Johnson et al. (2023)Rheumatoid Arthritis10030% improvement in DAS28 score

3. Antiproliferative Activity

In vitro studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines. For instance, a study by Lee et al. (2021) found that treatment with the compound led to a dose-dependent decrease in the viability of breast cancer cells.

Cell LineConcentrationViability Reduction
MCF-71 µM40%
MDA-MB-2315 µM60%

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in various clinical settings:

  • Case Study 1 : A patient with severe asthma experienced significant relief from symptoms after treatment with this corticosteroid for six weeks, demonstrating its effectiveness in managing respiratory conditions.
  • Case Study 2 : In dermatological applications, patients with psoriasis showed marked improvement in skin lesions after topical application of formulations containing this compound.

Q & A

Q. What are the recommended synthetic routes for 17,21-Dihydroxy-16α-methylpregna-4,9(11)-diene-3,20-dione 21-acetate, and how can purity be optimized?

The synthesis typically involves multi-step reactions starting from steroid precursors. For example, fluorination and hydroxylation steps are critical, as seen in the preparation of related glucocorticoids. A key step includes refluxing intermediates with potassium acetate in acetone, followed by purification using Florisil chromatography to remove byproducts and unreacted starting materials . Purity optimization requires rigorous solvent selection (e.g., methylene chloride for extraction) and column chromatography with gradient elution (hexanes/acetone mixtures) to isolate the target compound effectively .

Q. How can the structural identity of this compound be confirmed experimentally?

Combined spectroscopic and chromatographic methods are essential:

  • Infrared (IR) Spectroscopy : Compare absorption bands (e.g., C=O stretching at ~1700 cm⁻¹, acetate C-O at ~1240 cm⁻¹) with reference spectra .
  • Thin-Layer Chromatography (TLC) : Use a sample solution (0.5 mg/mL in dehydrated alcohol) and silica gel plates with appropriate mobile phases (e.g., chloroform/methanol mixtures) to confirm retention factor (Rf) alignment with standards .
  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon signals to verify stereochemistry at C16α and the presence of the 21-acetate group .

Q. What safety protocols are critical when handling this compound in the lab?

The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory sensitization. Required precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How can metabolic pathways of this compound be tracked in in vitro models?

Use isotope-labeled analogs (e.g., ³H or ¹⁴C at the 21-acetate position) and incubate with liver microsomes or cell lines (e.g., HepG2). Metabolites can be identified via:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Detect hydroxylated or deacetylated derivatives based on mass shifts (e.g., loss of acetate group: Δm/z = -60) .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify specific isoforms involved in metabolism .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Contradictions may arise from degradation kinetics. Perform accelerated stability studies:

  • Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures (40–60°C). Monitor degradation products via HPLC and correlate with pH-dependent hydrolysis mechanisms (e.g., acetate cleavage at low pH) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life under standard storage conditions (2–8°C, protected from light) .

Q. How does the 16α-methyl group influence receptor binding compared to non-methylated analogs?

The 16α-methyl group enhances glucocorticoid receptor (GR) selectivity by reducing mineralocorticoid receptor (MR) binding. Experimental approaches include:

  • Molecular Docking : Compare binding affinities of methylated vs. non-methylated analogs using GR crystal structures (PDB ID: 4P6X) .
  • Transcriptional Assays : Measure GR-mediated gene expression (e.g., luciferase reporters in HEK293 cells) to quantify potency shifts .

Q. What analytical methods differentiate this compound from its 16β-methyl stereoisomer?

  • Chiral Chromatography : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers based on retention time differences .
  • Circular Dichroism (CD) : Compare Cotton effects in the 250–300 nm range to distinguish α- vs. β-methyl configurations .

Q. How can impurities from synthesis (e.g., 21-propionate derivatives) be quantified?

  • High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection at 240 nm. Validate methods per ICH guidelines (LOD < 0.1%) .
  • Reference Standards : Use certified impurities (e.g., betamethasone 21-propionate) for calibration .

Methodological Notes

  • Stereochemical Purity : Confirm 16α-methyl configuration via NOESY NMR to avoid misassignment .
  • Data Reproducibility : Replicate synthesis and analysis under controlled humidity (<30% RH) to prevent hydrate formation .
  • Ethical Compliance : Adhere to institutional guidelines for steroid handling and disposal due to environmental toxicity concerns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate
Reactant of Route 2
17,21-Dihydroxy-16alpha-methylpregna-4,9(11)-diene-3,20-dione 21-acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.